molecular formula C15H17Cl2NO6 B2476959 Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate CAS No. 866152-99-0

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate

Cat. No.: B2476959
CAS No.: 866152-99-0
M. Wt: 378.2
InChI Key: LSGGPPDGVSZCHX-UHFFFAOYSA-N
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Description

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is an organic compound with the molecular formula C15H17Cl2NO6. It is a derivative of malonic acid and contains a nitro group and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenyl-2-nitroethane. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or tetrahydrofuran to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can bind to hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is unique due to the presence of both a nitro group and a dichlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is a compound with notable biological activity, primarily due to its structural characteristics that include a 2,4-dichlorophenyl group and a nitroethyl moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14Cl2O4
  • Molecular Weight : 305.15 g/mol
  • IUPAC Name : Diethyl 2-(2,4-dichlorophenyl)propanedioate

The compound is categorized as a malonate, which is an ester or salt of malonic acid. Its unique functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals. The presence of the 2,4-dichlorophenyl group may enhance its biological interactions compared to simpler malonates.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for selective functionalization. The general steps include:

  • Formation of the Malonate Backbone : Starting from diethyl malonate.
  • Introduction of the Nitro Group : Using nitrating agents to introduce the nitro group at the appropriate position.
  • Substitution Reactions : Employing nucleophilic substitution to attach the 2,4-dichlorophenyl group.

These synthetic pathways highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Antibacterial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives of diethyl malonate have been shown to possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific antibacterial efficacy of this compound remains to be fully characterized but can be inferred based on its structural analogs.

Antiproliferative Effects

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds often act by disrupting cellular processes or inducing apoptosis in malignant cells . The potential for this compound to exhibit similar antiproliferative effects warrants further investigation.

Study on Structural Analogues

A study by Suhara et al. highlights the synthesis of novel structural analogues of cannabinoid receptor ligands using diethyl malonate as a key intermediate . This research emphasizes the importance of diethyl malonate derivatives in developing biologically active compounds with therapeutic potential in modulating cannabinoid receptor activity.

Comparative Analysis

A comparative analysis of this compound with other malonates reveals distinct biological activities attributed to its unique functional groups:

Compound NameMolecular FormulaKey Features
Diethyl MalonateC6H10O4Simple malonate without halogen or nitro substituents
Diethyl 4-Nitrophenyl MalonateC13H14N2O4Contains a nitrophenyl group instead of dichlorophenyl
Diethyl 3-(4-Chlorophenyl)MalonateC13H14ClO4Features a chlorophenyl group at position three

This table illustrates how structural variations influence biological activity.

Properties

IUPAC Name

diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO6/c1-3-23-14(19)13(15(20)24-4-2)11(8-18(21)22)10-6-5-9(16)7-12(10)17/h5-7,11,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGGPPDGVSZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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